

Spectroscopic Analysis of 2,4-Dihydroxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dihydroxybenzylamine**

Cat. No.: **B1203790**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxybenzylamine** (also known as 4-(aminomethyl)benzene-1,3-diol). Due to the limited availability of public domain experimental spectra for **2,4-Dihydroxybenzylamine**, this document presents a detailed analysis of predicted spectroscopic data and offers experimental data for the closely related isomer, 3,4-Dihydroxybenzylamine, as a valuable comparative reference. This guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols. Additionally, logical workflows and structural relationships are visualized using Graphviz diagrams to aid in the understanding of the analytical processes.

Introduction

2,4-Dihydroxybenzylamine is a phenolic amine of interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Spectroscopic analysis is a cornerstone for the unequivocal identification and characterization of such molecules. This guide aims to provide researchers with a foundational understanding of the expected spectroscopic signature of **2,4-Dihydroxybenzylamine**. While experimental data for this specific molecule is scarce, this guide compiles predicted data and relevant experimental data from its isomer, 3,4-Dihydroxybenzylamine, to serve as a practical reference.

Spectroscopic Data

The following sections present the available spectroscopic data. It is important to note that the NMR data for **2,4-Dihydroxybenzylamine** is predicted, while the data for 3,4-Dihydroxybenzylamine is experimental.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **2,4-Dihydroxybenzylamine**

Spectrum	Chemical Shift (δ , ppm)	Assignment
^1H NMR (Predicted)	~6.9 (d)	Aromatic (H-6)
~6.3 (dd)	Aromatic (H-5)	
~6.2 (d)	Aromatic (H-3)	
~3.8 (s)	-CH ₂ -NH ₂	
^{13}C NMR (Predicted)	~157	Aromatic (C-OH)
~156	Aromatic (C-OH)	
~130	Aromatic (C-H)	
~115	Aromatic (C-CH ₂ NH ₂)	
~107	Aromatic (C-H)	
~103	Aromatic (C-H)	
~45	-CH ₂ -NH ₂	

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Experimental ^1H and ^{13}C NMR Spectroscopic Data for 3,4-Dihydroxybenzylamine

Spectrum	Chemical Shift (δ , ppm)	Assignment
^1H NMR (D_2O)	6.83 (d, $J=1.9$ Hz)	Aromatic (H-2)
6.78 (d, $J=8.0$ Hz)	Aromatic (H-5)	
6.67 (dd, $J=8.0, 1.9$ Hz)	Aromatic (H-6)	
3.88 (s)	- $\text{CH}_2\text{-NH}_2$	
^{13}C NMR	145.5	Aromatic (C-OH)
143.8	Aromatic (C-OH)	
129.5	Aromatic (C- CH_2NH_2)	
118.9	Aromatic (C-H)	
116.4	Aromatic (C-H)	
115.8	Aromatic (C-H)	
45.3	- $\text{CH}_2\text{-NH}_2$	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted and a Representative IR Absorption Bands for Dihydroxybenzylamines

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	O-H stretch, N-H stretch	Phenolic -OH, Amine -NH ₂
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Aliphatic C-H (-CH ₂ -)
1620-1580	C=C stretch	Aromatic ring
1520-1480	C=C stretch	Aromatic ring
1300-1200	C-O stretch	Phenolic C-O
1200-1000	C-N stretch	Aliphatic C-N
900-675	C-H bend	Aromatic C-H out-of-plane

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The monoisotopic mass of **2,4-Dihydroxybenzylamine** is 139.0633 Da.[\[1\]](#)

Table 4: Mass Spectrometry Data

Technique	m/z Value	Interpretation
High-Resolution MS (HRMS)	~139.0633	[M+H] ⁺ or M ⁺ , corresponding to C ₇ H ₉ NO ₂
Low-Resolution MS (LRMS)	139	Molecular Ion (M ⁺)
122	[M-NH ₃] ⁺	
107	[M-CH ₂ NH ₂] ⁺	

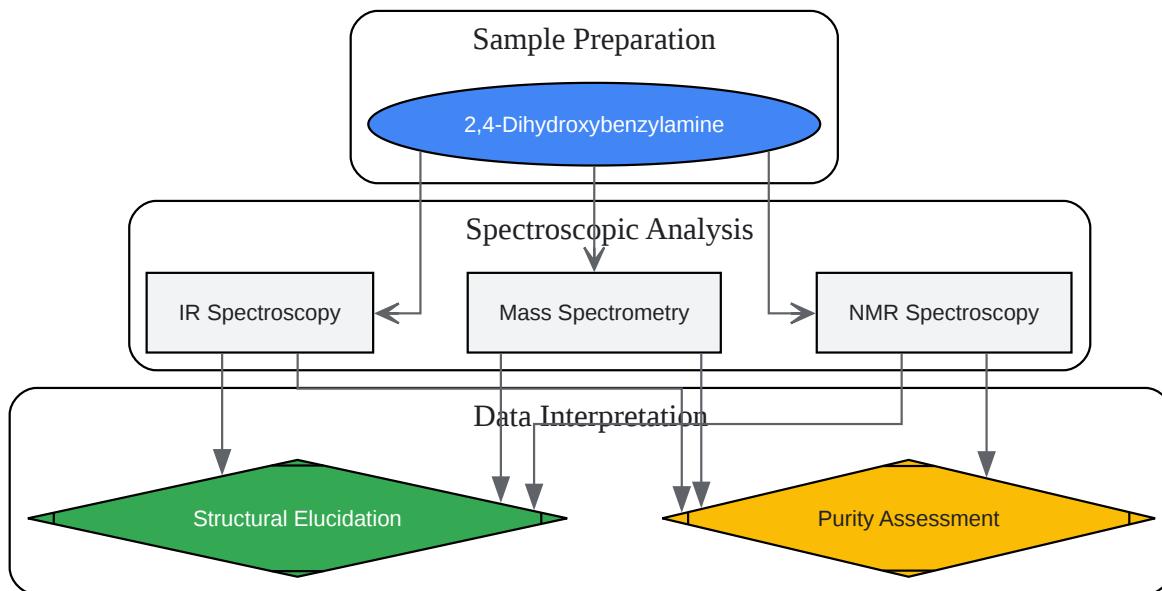
Experimental Protocols

The following are generalized protocols representative of the techniques used to acquire the spectroscopic data presented.

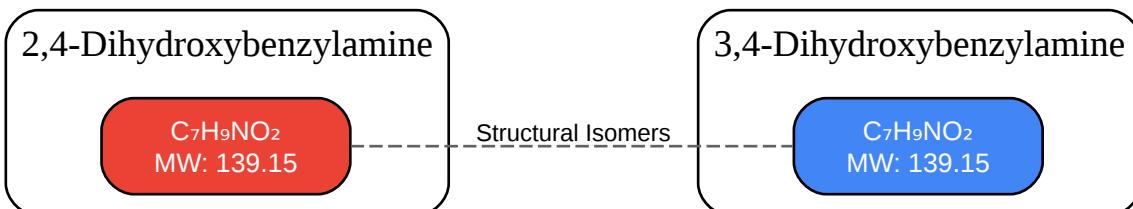
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **¹H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. A relaxation delay of 1-2 seconds is used between pulses.
- **¹³C NMR Acquisition:** Due to the lower natural abundance of ¹³C, more scans are required, often 1024 or more. A longer relaxation delay of 2-5 seconds is typically employed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- **Sample Preparation (KBr Pellet):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** The FT-IR spectrum is recorded on a spectrometer equipped with a suitable detector.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
- Data Acquisition (ESI): The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500).
- Data Acquisition (EI): The sample is introduced via a direct insertion probe or a gas chromatograph (GC). The sample is ionized with a standard electron energy of 70 eV.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between 2,4- and 3,4-dihydroxybenzylamine.

[Click to download full resolution via product page](#)

A general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Structural relationship between 2,4- and 3,4-dihydroxybenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dihydroxybenzylamine | C7H9NO2 | CID 124993 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Dihydroxybenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203790#spectroscopic-data-of-2-4-dihydroxybenzylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com